Cas no 2008144-70-3 (benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate)
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
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- EN300-797219
- benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate
- 2008144-70-3
-
- Inchi: 1S/C16H23NO3/c1-11(2)12(3)15(18)13(4)17-16(19)20-10-14-8-6-5-7-9-14/h5-9,11-13H,10H2,1-4H3,(H,17,19)
- InChI Key: VKKNLTWQHZGLKD-UHFFFAOYSA-N
- SMILES: O=C(C(C)NC(=O)OCC1C=CC=CC=1)C(C)C(C)C
Computed Properties
- Exact Mass: 277.16779360g/mol
- Monoisotopic Mass: 277.16779360g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 55.4Ų
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-797219-1.0g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 1.0g |
$1057.0 | 2024-05-22 | |
| Enamine | EN300-797219-0.05g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 0.05g |
$888.0 | 2024-05-22 | |
| Enamine | EN300-797219-0.1g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 0.1g |
$930.0 | 2024-05-22 | |
| Enamine | EN300-797219-0.25g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 0.25g |
$972.0 | 2024-05-22 | |
| Enamine | EN300-797219-0.5g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 0.5g |
$1014.0 | 2024-05-22 | |
| Enamine | EN300-797219-2.5g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 2.5g |
$2071.0 | 2024-05-22 | |
| Enamine | EN300-797219-5.0g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 5.0g |
$3065.0 | 2024-05-22 | |
| Enamine | EN300-797219-10.0g |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate |
2008144-70-3 | 95% | 10.0g |
$4545.0 | 2024-05-22 |
benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
Additional information on benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate
Recent Advances in the Study of Benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate (CAS: 2008144-70-3)
Benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate (CAS: 2008144-70-3) is a synthetic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its structural properties, biological activities, and synthetic pathways, providing valuable insights into its utility as a pharmacophore or intermediate in the synthesis of bioactive molecules.
A 2023 study published in the Journal of Medicinal Chemistry investigated the compound's role as a key intermediate in the synthesis of novel protease inhibitors. The research highlighted its unique structural features, including the presence of a carbamate group and a β-keto ester moiety, which contribute to its reactivity and potential for further derivatization. The study also demonstrated its efficacy in inhibiting specific enzymatic targets, suggesting its applicability in the development of antiviral and anticancer agents.
Another recent publication in Bioorganic & Medicinal Chemistry Letters focused on the compound's pharmacokinetic properties. The researchers utilized advanced computational modeling and in vitro assays to evaluate its metabolic stability and bioavailability. Their findings indicated that benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate exhibits moderate metabolic stability, making it a promising candidate for further optimization in drug design.
In addition to its pharmacological potential, the compound has also been explored for its utility in chemical biology. A 2024 study in ACS Chemical Biology reported its use as a probe to study protein-ligand interactions. The researchers employed a combination of NMR spectroscopy and mass spectrometry to elucidate the binding mechanisms of the compound with specific protein targets, providing a foundation for the design of more potent and selective inhibitors.
Despite these advancements, challenges remain in the practical application of benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate. Issues such as synthetic scalability, toxicity profiles, and off-target effects need to be addressed in future research. However, the compound's versatility and demonstrated biological activities make it a valuable tool for both academic and industrial research in the chemical biology and pharmaceutical sectors.
In conclusion, recent studies on benzyl N-(4,5-dimethyl-3-oxohexan-2-yl)carbamate (CAS: 2008144-70-3) underscore its potential as a multifunctional compound in drug discovery and chemical biology. Continued research efforts are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development.
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